molecular formula C15H13N3O3 B604357 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione CAS No. 198220-35-8

5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione

Cat. No.: B604357
CAS No.: 198220-35-8
M. Wt: 283.28g/mol
InChI Key: BTYSUCRIJZMZPS-VQHVLOKHSA-N
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Description

5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione is a heterocyclic compound that combines the structural features of indole and pyrimidine. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione typically involves the condensation of indole-3-carbaldehyde with 1,3-dimethylbarbituric acid. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is refluxed in a suitable solvent like ethanol or methanol for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indole-3-carbaldehyde and indole-3-acetic acid.

    Pyrimidine derivatives: Compounds like 1,3-dimethylbarbituric acid and 5-fluorouracil.

Uniqueness

5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione is unique due to its combined indole and pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-17-13(19)11(14(20)18(2)15(17)21)7-9-8-16-12-6-4-3-5-10(9)12/h3-8,19H,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYSUCRIJZMZPS-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=C2C=NC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)/C=C/2\C=NC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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